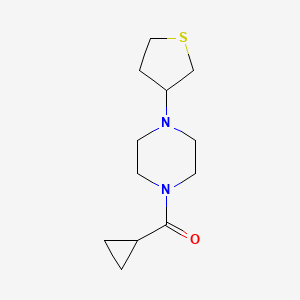

1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” is a chemical compound that contains a total of 44 bonds, including 21 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 six-membered rings, 2 tertiary amide(s) (aliphatic), and 1 secondary .

Synthesis Analysis

The synthesis of piperazine derivatives, which “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” is a part of, has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” includes a three-membered cyclopropane ring and two six-membered rings, one of which is a piperazine ring .

Chemical Reactions Analysis

The chemical reactivity of piperazine-based synthons, which “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” is a part of, facilitates its insertion into the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

- A study by (Bhat et al., 2017) detailed the synthesis of a compound related to piperazine, which included cyclohexyl thiol in its structure. This compound exhibited NH O hydrogen bonding and was characterized for its physico-chemical and spectral properties. It crystallizes in an orthorhombic system, showcasing the structural versatility of piperazine derivatives.

Anticancer and Antituberculosis Applications

- In research by (Mallikarjuna et al., 2014), derivatives of piperazine were synthesized and found to have significant anticancer and antituberculosis activities. This highlights the potential medicinal applications of piperazine derivatives in treating serious diseases.

Antibacterial and Biofilm Inhibition

- A study by (Mekky & Sanad, 2020) focused on novel piperazine-linked compounds exhibiting strong antibacterial efficacies and biofilm inhibition activities. This research underscores the role of piperazine derivatives in developing new antibacterial agents.

Piperazine in Medicinal Chemistry

- Research by (Mordini et al., 2014) discussed the stereoselective synthesis of polysubstituted piperazines and oxopiperazines. These compounds are important in medicinal chemistry, with their stereochemistry significantly influencing biological activity.

Anti-mycobacterial Activity

- A comprehensive review by (Girase et al., 2020) highlighted the anti-mycobacterial properties of piperazine and its analogues. The review focused on the structure-activity relationship of these compounds, emphasizing their importance in developing treatments for tuberculosis.

Wirkmechanismus

While the specific mechanism of action for “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” is not available, piperazine, a component of the compound, is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Zukünftige Richtungen

The future directions for “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and safety profiles. As piperazine is a common component in many biologically active compounds, there is potential for “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” to be used in various applications, depending on its specific properties .

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(thiolan-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2OS/c15-12(10-1-2-10)14-6-4-13(5-7-14)11-3-8-16-9-11/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBDWVOHJCQEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)

![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)

![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2434304.png)

![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434305.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2434311.png)

![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)